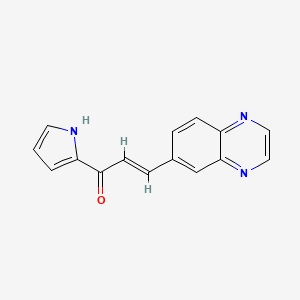
(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one is an organic compound that features both pyrrole and quinoxaline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one typically involves the condensation of a pyrrole derivative with a quinoxaline derivative under basic conditions. A common method might include:
Starting Materials: Pyrrole-2-carbaldehyde and 6-acetylquinoxaline.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive moieties.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action for (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one would depend on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Molecular Targets: Could include DNA, proteins, or cell membranes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one: can be compared with other compounds containing pyrrole or quinoxaline moieties, such as:
Uniqueness
Structural Features: The combination of pyrrole and quinoxaline in a single molecule may confer unique biological activities.
Reactivity: The presence of both moieties may allow for diverse chemical reactions and modifications.
Propriétés
IUPAC Name |
(E)-1-(1H-pyrrol-2-yl)-3-quinoxalin-6-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(13-2-1-7-16-13)6-4-11-3-5-12-14(10-11)18-9-8-17-12/h1-10,16H/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPKIRVDMGNDBD-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
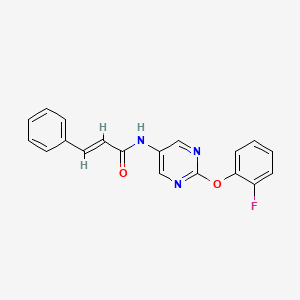
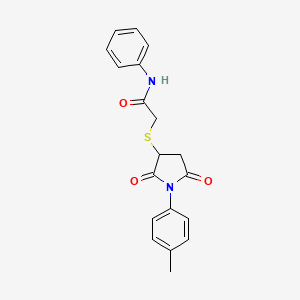
![1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-naphthalen-1-ylsulfonyl-1,4-diazepane](/img/structure/B2395476.png)
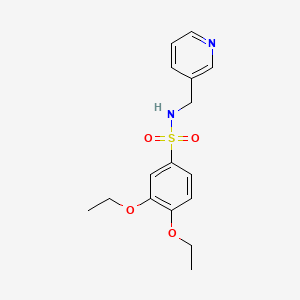
![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)

![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)
![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride](/img/structure/B2395484.png)
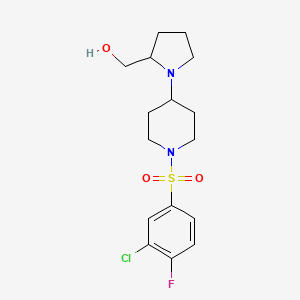
![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)
![[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine](/img/structure/B2395488.png)
![N-[4-[Methyl-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2395490.png)
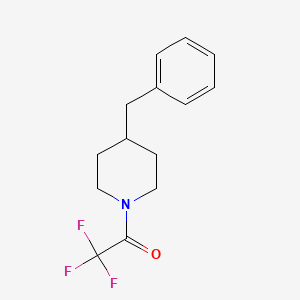
![1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2395493.png)
